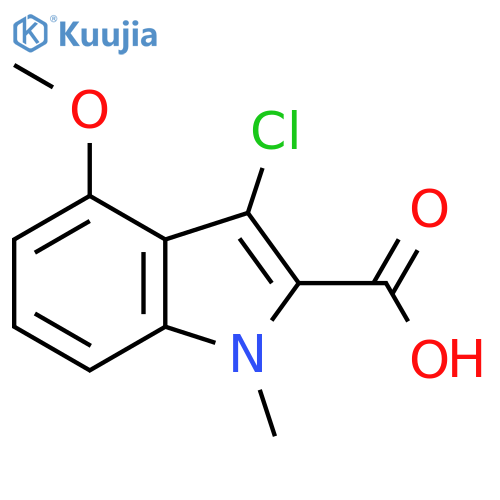

Cas no 1355225-39-6 (3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid)

1355225-39-6 structure

商品名:3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid

CAS番号:1355225-39-6

MF:C11H10ClNO3

メガワット:239.655002117157

CID:5058159

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid

-

- インチ: 1S/C11H10ClNO3/c1-13-6-4-3-5-7(16-2)8(6)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15)

- InChIKey: JPOPMPVZLVUGEI-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)O)N(C)C2C=CC=C(C=21)OC

計算された属性

- せいみつぶんしりょう: 239.035

- どういたいしつりょう: 239.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 51.5

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333648-1g |

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid |

1355225-39-6 | 95%+ | 1g |

$490 | 2023-02-02 | |

| Chemenu | CM333648-1g |

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid |

1355225-39-6 | 95%+ | 1g |

$495 | 2021-08-18 |

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1355225-39-6 (3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量